molecular formula C6H8 B14160647 4-Hexen-1-yne, (4E)- CAS No. 100245-64-5

4-Hexen-1-yne, (4E)-

Cat. No.: B14160647
CAS No.: 100245-64-5
M. Wt: 80.13 g/mol
InChI Key: JLXNEPDKUYQIPV-UHFFFAOYSA-N
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Description

4-Hexen-1-yne, (4E)- is an organic compound with the molecular formula C₆H₈. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis. The compound is also known by its IUPAC name, (4E)-4-Hexen-1-yne.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexen-1-yne, (4E)- can be synthesized through various methods. One common approach involves the coupling of an alkyne with an alkene under specific reaction conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to synthesize this compound. The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of 4-Hexen-1-yne, (4E)- may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hexen-1-yne, (4E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the alkyne or alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like sodium amide (NaNH₂) or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes and alkynes.

Scientific Research Applications

4-Hexen-1-yne, (4E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Hexen-1-yne, (4E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkene and alkyne groups, which can undergo addition reactions with electrophiles and nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

4-Hexen-1-yne, (4E)- can be compared with other similar compounds, such as:

    4-Hexen-1-yne, (Z)-: The (Z)-isomer has a different spatial arrangement of the double bond, leading to different reactivity and properties.

    Hex-4-en-1-yne: A compound with a similar structure but without the specific (4E)-configuration.

    4-Hexen-1-in: Another isomer with a different arrangement of the double and triple bonds.

The uniqueness of 4-Hexen-1-yne, (4E)- lies in its specific (4E)-configuration, which can influence its reactivity and interactions in chemical reactions.

Properties

IUPAC Name

hex-4-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNEPDKUYQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334384
Record name 4-Hexen-1-yne, (4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-64-5, 31516-63-9
Record name 4-Hexen-1-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100245-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-1-yne, (4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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